molecular formula C8H11NO3 B010745 Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) CAS No. 105623-57-2

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)

Cat. No. B010745
M. Wt: 169.18 g/mol
InChI Key: QYCJDGBKMHJQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.

Biochemical And Physiological Effects

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms associated with various inflammatory conditions. It has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. However, one of the limitations of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). One potential area of research is in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). Further research is also needed to determine the potential use of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in cancer treatment and other medical applications.
Conclusion:
In conclusion, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. While its mechanism of action is not fully understood, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,3-dihydrofuran and ethyl isocyanoacetate in the presence of a base to form a dihydrofuran-2(3H)-one derivative. This derivative is then reacted with hydrazine hydrate to form the final product, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI).

Scientific Research Applications

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where it has been shown to have potential as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

105623-57-2

Product Name

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]oxazin-3-yl)ethanone

InChI

InChI=1S/C8H11NO3/c1-5(10)7-4-6-2-3-11-8(6)12-9-7/h6,8H,2-4H2,1H3

InChI Key

QYCJDGBKMHJQSX-UHFFFAOYSA-N

SMILES

CC(=O)C1=NOC2C(C1)CCO2

Canonical SMILES

CC(=O)C1=NOC2C(C1)CCO2

synonyms

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)- (9CI)

Origin of Product

United States

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